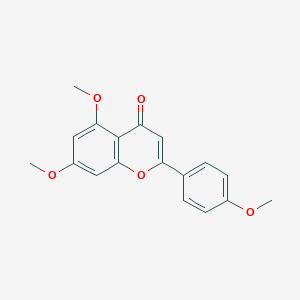

4',5,7-Trimethoxyflavone

Numéro de catalogue B192596

Poids moléculaire: 312.3 g/mol

Clé InChI: ZXJJBDHPUHUUHD-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US06225481B1

Procedure details

The desired 6-iodinated species was prepared in excellent yield with almost exclusive regioselectivity by exploiting the ortho-directing capabilities of thallium(I) salts in the iodination of phenols14 (Scheme 2). Selective demethylation of apigenin trimethyl ether (5b) in the 5-position may be accomplished with boron tribromide in an amount generally ranging between about 0.9 equiv and about 3.0 equiv, preferably about 1.1 equiv boron tribromide, to afford apigenin 7,4′-dimethyl ether (6). The reaction is generally carried out a temperature ranging between about −40° C. and about 50° C., preferably about 25° C., for a time period ranging between about 0.5 h and about 24 h, preferably about 5 h, in the presence of a suitable solvent such as methylene chloride, chloroform, benzene and toluene, preferably methylene chloride, until a thick precipitate is formed. The precipitate is then collected and recrystallized in a suitable solvent such as ethanol, methanol, ethyl acetate/hexane, preferably ethanol. If desired, other boron compounds such as boron trichloride may be used in place of boron tribromide29.

Identifiers

|

REACTION_CXSMILES

|

[Tl+].[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[O:20][C:19]3[C:14](=[C:15]([O:23]C)[CH:16]=[C:17]([O:21][CH3:22])[CH:18]=3)[C:12](=[O:13])[CH:11]=2)=[CH:6][CH:5]=1.B(Br)(Br)Br>>[CH3:2][O:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]2[O:20][C:19]3[C:14](=[C:15]([OH:23])[CH:16]=[C:17]([O:21][CH3:22])[CH:18]=3)[C:12](=[O:13])[CH:11]=2)=[CH:8][CH:9]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Tl+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)OC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

B(Br)(Br)Br

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

B(Br)(Br)Br

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The desired 6-iodinated species was prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in excellent yield with almost exclusive regioselectivity

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |